molecular formula C20H16N2OS2 B2639519 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 438030-47-8

3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2639519
CAS No.: 438030-47-8
M. Wt: 364.48
InChI Key: OFLMHAZXXUAFGS-UHFFFAOYSA-N
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Description

3-Benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with benzyl, methylphenyl, and sulfanyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the Methylphenyl Group: The methylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be added via a thiolation reaction using thiol reagents such as thiourea or sodium sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the sulfanyl derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl positions using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetone.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 3-Benzyl-6-(4-chlorophenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 3-Benzyl-6-(4-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

3-Benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

3-benzyl-6-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-13-7-9-15(10-8-13)17-11-16-18(25-17)19(23)22(20(24)21-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLMHAZXXUAFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=S)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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